2-(2-Thienylmethylene)-3-quinuclidinone
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Overview
Description
(E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one is an organic compound that belongs to the class of quinuclidine derivatives. This compound is characterized by the presence of a thiophene ring attached to a quinuclidine core via a methylene bridge. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with thiophene-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methylene bridge. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinuclidine core can be reduced to form alcohols.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Quinuclidin-3-ol derivatives.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Studies have investigated its potential as a ligand for biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one exerts its effects depends on its specific application. For instance, as a potential therapeutic agent, it may interact with biological receptors or enzymes, modulating their activity. The thiophene ring and quinuclidine core are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
(E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one can be compared with other quinuclidine derivatives, such as:
Quinuclidin-3-one: Lacks the thiophene ring, resulting in different chemical properties and reactivity.
Thiophene-2-carbaldehyde: Lacks the quinuclidine core, making it less versatile in certain applications.
The presence of both the thiophene ring and quinuclidine core in (E)-2-(thiophen-2-ylmethylene)quinuclidin-3-one makes it unique, offering a combination of properties that can be advantageous in various scientific and industrial applications.
Properties
IUPAC Name |
2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSBCCCGCUASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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